molecular formula C10H11N3O2 B13867479 8,8-dimethyl-3-nitro-7H-1,6-naphthyridine

8,8-dimethyl-3-nitro-7H-1,6-naphthyridine

Cat. No.: B13867479
M. Wt: 205.21 g/mol
InChI Key: WJGTUKIRSVMIIJ-UHFFFAOYSA-N
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Description

8,8-dimethyl-3-nitro-7H-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms and a nitro group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-3-nitro-7H-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine derivatives with suitable aldehydes or ketones, followed by nitration to introduce the nitro group. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-3-nitro-7H-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted naphthyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

8,8-dimethyl-3-nitro-7H-1,6-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-3-nitro-7H-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with similar structural features but lacking the nitro and dimethyl groups.

    1,8-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical properties.

    Quinoline: A related heterocyclic compound with a single nitrogen atom, used in various pharmaceutical applications.

Uniqueness

8,8-dimethyl-3-nitro-7H-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacologically active compound, while the dimethyl groups provide steric hindrance, influencing its interaction with molecular targets.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

8,8-dimethyl-3-nitro-7H-1,6-naphthyridine

InChI

InChI=1S/C10H11N3O2/c1-10(2)6-11-4-7-3-8(13(14)15)5-12-9(7)10/h3-5H,6H2,1-2H3

InChI Key

WJGTUKIRSVMIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC2=C1N=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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